molecular formula C8H11NO B2768237 (R)-3-(1-Aminoethyl)phenol CAS No. 518060-42-9; 88196-70-7

(R)-3-(1-Aminoethyl)phenol

Cat. No.: B2768237
CAS No.: 518060-42-9; 88196-70-7
M. Wt: 137.182
InChI Key: WFRNDUQAIZJRPZ-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-3-(1-Aminoethyl)phenol (CAS 518060-42-9) is a chiral aromatic compound with the molecular formula C₈H₁₁NO and a molecular weight of 137.18 g/mol. It features a phenolic hydroxyl group at the meta position relative to a chiral 1-aminoethyl substituent. This compound is typically stored at 2–8°C in a dry, dark environment to preserve stability . Its hydrochloride salt (CAS 856563-08-1) is also commercially available, with a molecular weight of 173.64 g/mol . The compound’s stereochemistry and functional groups make it valuable in pharmaceutical synthesis, particularly as a precursor for bioactive molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(1R)-1-aminoethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-6(9)7-3-2-4-8(10)5-7/h2-6,10H,9H2,1H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFRNDUQAIZJRPZ-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=CC=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric Pair: (S)-3-(1-Aminoethyl)phenol

Key differences include:

  • Stereochemical Activity : The (R)- and (S)-enantiomers exhibit divergent interactions with biological targets, such as enzymes or receptors, due to chiral recognition.
  • Synthetic Routes : The (S)-enantiomer is preferentially produced via biocatalytic methods, while the (R)-form may require alternative strategies like chiral resolution or asymmetric catalysis.

Substituent-Modified Analogs

a) (R)-3-(1-(Dimethylamino)ethyl)phenol (CAS 851086-95-8)
  • Molecular Formula: C₁₀H₁₅NO
  • Molecular Weight : 165.23 g/mol .
  • Reduced hydrogen-bonding capacity due to alkylation of the amine, which may alter receptor binding kinetics.
b) 3-((Dimethylamino)methyl)phenol (CAS 60760-04-5)
  • Molecular Formula: C₉H₁₃NO
  • Molecular Weight : 151.21 g/mol .
  • Key Differences: The aminoethyl chain is replaced with a methyl-linked dimethylamino group, shortening the distance between the aromatic ring and the amine. This structural change likely reduces steric hindrance, affecting interactions with enzyme active sites.
c) (R)-3-(1-Aminoethyl)-5-fluorophenol hydrochloride (CAS 2411590-94-6)
  • Molecular Formula: C₈H₁₁ClFNO
  • Molecular Weight : 199.63 g/mol .
  • The hydrochloride salt improves aqueous solubility compared to the free base.

Positional Isomers

(R)-4-(1-Aminoethyl)phenol (CAS 134855-89-3)
  • Molecular Formula: C₈H₁₁NO
  • Molecular Weight : 137.18 g/mol .
  • Key Differences: The hydroxyl and aminoethyl groups are para-substituted instead of meta, drastically changing molecular polarity and spatial arrangement. Para-substitution may reduce steric strain, favoring different synthetic intermediates or biological targets.

Data Table: Structural and Physical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
(R)-3-(1-Aminoethyl)phenol 518060-42-9 C₈H₁₁NO 137.18 Meta-OH, chiral 1° amine
(S)-3-(1-Aminoethyl)phenol Not specified C₈H₁₁NO 137.18 Enantiomeric 1° amine
(R)-3-(1-(Dimethylamino)ethyl)phenol 851086-95-8 C₁₀H₁₅NO 165.23 Tertiary dimethylamine
3-((Dimethylamino)methyl)phenol 60760-04-5 C₉H₁₃NO 151.21 Methyl-linked dimethylamine
(R)-4-(1-Aminoethyl)phenol 134855-89-3 C₈H₁₁NO 137.18 Para-OH, chiral 1° amine
(R)-3-(1-Aminoethyl)-5-fluorophenol HCl 2411590-94-6 C₈H₁₁ClFNO 199.63 Meta-OH, 5-F, hydrochloride salt

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